Ethyl 4-(2-chlorophenyl)-5-cyano-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-chlorophenyl)-5-cyano-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound belonging to the 1,4-dihydropyridine family. This class of compounds is known for its diverse pharmaceutical applications, particularly as calcium channel blockers. The unique structure of this compound, featuring multiple functional groups, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-chlorophenyl)-5-cyano-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate typically involves multi-component one-pot reactions. These reactions are efficient and can be performed under mild conditions. For instance, the synthesis might involve the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of a catalyst like citric acid . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetone for several hours .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-chlorophenyl)-5-cyano-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: Reduction reactions can modify the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine derivative, while reduction could produce an amine-substituted dihydropyridine .
Scientific Research Applications
Ethyl 4-(2-chlorophenyl)-5-cyano-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential calcium channel blocker for treating cardiovascular diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Ethyl 4-(2-chlorophenyl)-5-cyano-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate calcium ion flow, which is crucial in various physiological processes. This modulation can lead to effects such as vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Similar Compounds
Amlodipine: A well-known calcium channel blocker with a similar dihydropyridine structure.
Nifedipine: Another dihydropyridine derivative used to treat hypertension and angina.
Felodipine: Similar in structure and function, used for managing high blood pressure.
Uniqueness
Ethyl 4-(2-chlorophenyl)-5-cyano-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives .
Properties
Molecular Formula |
C30H25ClN2O3S |
---|---|
Molecular Weight |
529.0 g/mol |
IUPAC Name |
ethyl 4-(2-chlorophenyl)-5-cyano-6-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-2-phenyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C30H25ClN2O3S/c1-3-36-30(35)27-26(22-11-7-8-12-24(22)31)23(17-32)29(33-28(27)21-9-5-4-6-10-21)37-18-25(34)20-15-13-19(2)14-16-20/h4-16,26,33H,3,18H2,1-2H3 |
InChI Key |
QPLYKTIBUPJIKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C#N)SCC(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.